Product packaging for Isopeulustrin(Cat. No.:CAS No. 832712-43-3)

Isopeulustrin

Cat. No.: B600520
CAS No.: 832712-43-3
M. Wt: 444.47
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Description

Significance of Natural Products in Chemical Biology and Drug Discovery Research

Natural products have historically been a cornerstone of drug discovery, with a significant portion of pharmaceuticals being derived from or inspired by these compounds. core.ac.uk Their inherent biological activity, refined through evolution, makes them a rich source of lead structures for drug development. iapchem.org The chemical scaffolds of natural products are often complex and unique, providing templates for the synthesis of novel therapeutic agents with improved efficacy and specificity. researchgate.netresearchgate.net The exploration of these compounds continues to be a vital area of research, fueling advancements in medicine and our understanding of biological processes. researchgate.net

Overview of Furanocoumarins as a Class of Natural Products

Furanocoumarins are a class of organic chemical compounds produced by a variety of plants. wikipedia.org They are recognized for their wide range of biological activities, which has made them a subject of intense research. researchgate.net These compounds are particularly abundant in a few plant families, most notably the Apiaceae (celery, parsnip, and parsley family) and Rutaceae (citrus family), as well as in some species of the Moraceae and Fabaceae families. wikipedia.orgnih.gov

The fundamental structure of a furanocoumarin consists of a furan (B31954) ring fused to a coumarin (B35378) (a benzo-α-pyrone). wikipedia.orgmdpi.com The way in which the furan ring is attached to the coumarin nucleus gives rise to different isomers. wikipedia.org The two primary subclasses are linear and angular furanocoumarins. wikipedia.orgjfda-online.com Linear furanocoumarins, such as psoralen (B192213), have the furan ring attached at the 6 and 7 positions of the coumarin. jfda-online.com Angular furanocoumarins, like angelicin (B190584), have the furan ring fused at the 7 and 8 positions. wikipedia.orgmdpi.com This structural variation, along with a wide array of substitutions on the basic skeleton, contributes to the vast diversity within this class of compounds. universiteitleiden.nl

The biosynthesis of furanocoumarins in plants begins with the phenylpropanoid pathway, which produces umbelliferone (B1683723) (7-hydroxycoumarin). mdpi.comjfda-online.com Umbelliferone then undergoes prenylation, a key step involving the attachment of a dimethylallyl pyrophosphate (DMAPP) group, which is derived from the mevalonate (B85504) pathway. wikipedia.orgyoutube.com This prenylation can occur at either the C6 or C8 position of the umbelliferone, leading to the precursors for linear and angular furanocoumarins, respectively. mdpi.com Subsequent enzymatic reactions, including cyclization and further modifications, result in the diverse array of furanocoumarins found in nature. researchgate.netnih.gov

In terms of their ecological roles, furanocoumarins are crucial components of plant defense mechanisms. nih.gov They exhibit toxicity to a wide range of organisms, including insects, mammals, fungi, and bacteria. wikipedia.orgproborshevik.ruucr.edu This toxicity is often enhanced by ultraviolet (UV) light, a property known as phototoxicity. proborshevik.ru By producing these compounds, plants can deter herbivores and protect themselves from pathogenic infections. nih.govucr.edu The production of furanocoumarins can be induced by various stressors, such as UV radiation and fungal attack, highlighting their role as phytoalexins. ucr.edursc.org

Positioning of Isopeulustrin within Furanocoumarin Research

This compound is a specific furanocoumarin that has been identified in certain plant species, such as Peucedanum palustre (milk-parsley). helsinki.fiscribd.comkupdf.net Its chemical structure and potential biological activities place it within the broader context of furanocoumarin research.

The dedicated academic inquiry into this compound stems from the general interest in the diverse biological activities of furanocoumarins. While much of the research has focused on more common furanocoumarins, the unique structural features of less-studied compounds like this compound warrant investigation. core.ac.uk Preliminary studies have suggested that this compound and its isomer, peulustrin, may possess inhibitory effects on metabolic enzymes. tandfonline.com A study on Finnish populations of Peucedanum palustre found that peulustrin/isopeulustrin were the main coumarins in the aerial parts of the plant. helsinki.firesearchgate.netresearchgate.net Understanding the specific properties and potential applications of this compound contributes to the comprehensive knowledge of the furanocoumarin class and could unveil novel therapeutic leads or biological tools. Further research is necessary to fully elucidate its pharmacokinetic profile and compare its activities to other furanocoumarins. iapchem.orgnih.gov

Properties

CAS No.

832712-43-3

Molecular Formula

C24H28O8

Molecular Weight

444.47

Origin of Product

United States

Occurrence, Distribution, and Natural Variation of Isopeulustrin

The presence and concentration of isopeulustrin can vary significantly between different plant species and even within the various parts of a single plant.

Plant Sources and Anatomical Localization

Isolation from Peucedanum palustre

Peucedanum palustre, commonly known as marsh parsley or milk parsley, is a primary source of this compound. helsinki.fiwikipedia.org This biennial plant, native to much of Europe and extending to Central Asia, thrives in wetlands and at the margins of rivers and estuaries. wikipedia.orgkew.org this compound has been identified in various parts of the plant, including the fruits, aerial parts, umbels, leaves, and stems. helsinki.fi Notably, along with its isomer peulustrin, it is a main coumarin (B35378) component in the aerial parts of the plant. helsinki.firesearchgate.net

Isolation from Angelica archangelica

This compound has also been isolated from the fruits of Angelica archangelica, or garden angelica. core.ac.uk This plant, which has a long history of use in traditional medicine and as a flavoring agent, is another member of the Apiaceae family where this coumarin can be found. ncsu.edunih.gov

Comparative Analysis of this compound Distribution Across Plant Organs

Studies have shown a distinct distribution pattern of this compound and other coumarins within Peucedanum palustre. The concentration of total coumarins is highest in the umbels and lowest in the stems. helsinki.fi Leaves and roots have comparable amounts. helsinki.fi Specifically, the aerial parts, such as leaves and umbels, have a similar coumarin profile, with peulustrin/isopeulustrin being the predominant compounds. helsinki.firesearchgate.net In contrast, the roots contain different main coumarins, such as oxypeucedanin. helsinki.firesearchgate.net This differential distribution suggests specific roles for these compounds in different parts of the plant.

Co-occurrence with Related Coumarin Analogs

This compound rarely occurs in isolation. It is typically found alongside a suite of other structurally related coumarins.

Identification of Co-occurring Furanocoumarins and Dihydrofuranocoumarins

In both Peucedanum palustre and Angelica archangelica, this compound is part of a complex mixture of coumarins. Chromatographic analyses have identified several co-occurring furanocoumarins and dihydrofuranocoumarins. helsinki.firesearchgate.net These include peulustrin, columbianadin, isoimperatorin, oxypeucedanin, umbelliprenin, xanthotoxin, isopimpinellin (B191614), and pimpinellin. helsinki.firesearchgate.netcore.ac.ukresearchgate.net The presence and relative abundance of these compounds can vary, contributing to the unique chemical profile of the plant.

Interactive Data Table: Co-occurring Coumarins with this compound

Compound NamePlant Source(s)
PeulustrinPeucedanum palustre helsinki.firesearchgate.net
ColumbianadinPeucedanum palustre helsinki.ficore.ac.ukresearchgate.net
IsoimperatorinAngelica archangelica nih.gov
OxypeucedaninPeucedanum palustre helsinki.firesearchgate.netresearchgate.net
UmbellipreninPeucedanum palustre researchgate.net
XanthotoxinPeucedanum palustre, Angelica archangelica helsinki.firesearchgate.netnih.gov
IsopimpinellinPeucedanum palustre, Angelica archangelica helsinki.firesearchgate.netcore.ac.uk
PimpinellinPeucedanum palustre helsinki.firesearchgate.net

Environmental and Genetic Influences on Accumulation

The accumulation of this compound and other coumarins is not solely determined by the plant's genetics; environmental factors also play a significant role. nih.govgenome.gov For instance, in Finnish populations of Peucedanum palustre, the total coumarin concentration was observed to decrease in plants growing further north. helsinki.fi The effective temperature sum showed a clear correlation with the coumarin concentrations in the aerial parts of the plant, though not in the roots. helsinki.fi This suggests that climatic conditions can influence the biosynthesis and accumulation of these compounds.

The interplay between genetic predisposition and environmental stimuli dictates the final chemical makeup of the plant. healthline.com While the genetic blueprint provides the capacity to produce certain compounds, environmental factors can modulate the extent of their production. cancer.govox.ac.uk This complex interaction contributes to the natural variation observed in the coumarin content of plants like P. palustre and A. archangelica.

Impact of Geographic Origin and Climatic Factors on Coumarin Content

The geographic origin of a plant and the specific climatic factors of its habitat play a crucial role in the biosynthesis and accumulation of coumarins like this compound. Generally, the occurrence of coumarins in plants is dependent on environmental factors and seasonal changes. nih.gov

A detailed investigation into the coumarin composition of Peucedanum palustre populations in Finland provided significant insights into these variations. The study analyzed 132 plant specimens from 43 different locations across southern and central Finland. researchgate.net The findings revealed that the total coumarin concentration in the aerial parts of the plant, where this compound is a primary constituent, decreased in populations located further north. helsinki.fi

This geographical trend was strongly correlated with climatic factors, specifically the effective temperature sum. helsinki.fi The effective temperature sum showed a clear correlation with the coumarin concentrations in the leaves and umbels of P. palustre, although this was not observed for the roots. helsinki.fi This suggests that temperature and related climatic variables directly influence the metabolic pathways responsible for producing this compound and other coumarins in the above-ground parts of the plant.

Below is a data table summarizing the research findings on the coumarin content in Peucedanum palustre based on plant part and geographic trends.

Table 1. Research Findings on Coumarin Distribution in Peucedanum palustre
Plant PartPrimary CoumarinsObserved Concentration TrendsReference
Aerial Parts (Leaves, Umbels, Stems)Peulustrin/Isopeulustrin, UmbellipreninTotal coumarin concentration was highest in umbels and lowest in stems. helsinki.fi A decrease in total coumarin concentration was observed in populations further north, correlating with the effective temperature sum. helsinki.fi helsinki.firesearchgate.net
RootsOxypeucedanin, ColumbianadinCoumarin profile is distinctly different from aerial parts. researchgate.net No clear correlation was found between coumarin concentration and the effective temperature sum. helsinki.fi helsinki.firesearchgate.net

Investigation of Chemotypes within this compound-Producing Plant Populations

Chemotypes are distinct chemical profiles within a single plant species, which can arise from genetic differences that are often influenced by geographic separation. Investigations into the existence of chemotypes within this compound-producing Peucedanum palustre have yielded specific regional findings.

A study analyzing Finnish populations of P. palustre did not find evidence to support the existence of different chemotypes within that specific geographic group. helsinki.firesearchgate.net Despite the high variability observed in coumarin composition among the individual plants, they did not cluster into distinct chemical races. helsinki.fi However, the research did note that the Finnish P. palustre population as a whole was clearly different from an Austrian population, suggesting that on a larger geographical scale, distinct chemotypes may exist. helsinki.fi

Biosynthesis of Isopeulustrin in Natural Systems

Proposed Biosynthetic Pathways of Furanocoumarins

Furanocoumarins are aromatic compounds composed of a furan (B31954) ring fused to a coumarin (B35378) (α-benzopyrone) system mdpi.com. They are categorized as linear (psoralen type) or angular (angelicin type) based on the position of the furan ring fusion nih.govnih.gov. The biosynthesis of both types originates from a common precursor and diverges at a key step mdpi.com.

The journey to furanocoumarins begins with the shikimate pathway, a fundamental metabolic route in plants that produces aromatic amino acids.

From Phenylalanine to Umbelliferone (B1683723): The biosynthesis starts with L-phenylalanine. Through a deamination reaction catalyzed by phenylalanine ammonia-lyase (PAL) , phenylalanine is converted to trans-cinnamic acid nih.gov. This is subsequently hydroxylated by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, to form p-coumaric acid nih.gov. The pathway continues to the key intermediate, umbelliferone (7-hydroxycoumarin), which is considered the central precursor for almost all furanocoumarins mdpi.comnih.govacs.org. The formation of umbelliferone from p-coumaric acid involves conversion to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL) , followed by 2'-hydroxylation by p-coumaroyl-CoA 2'-hydroxylase (C2'H) , which then undergoes spontaneous cyclization mdpi.comuminho.pt.

The Branch Point Precursor: Umbelliferone stands at a critical juncture, serving as the substrate for prenylation, which determines whether the resulting furanocoumarin will be linear or angular frontiersin.org.

Precursor Key Enzyme(s) Product Pathway
L-PhenylalaninePhenylalanine ammonia-lyase (PAL)trans-Cinnamic acidPhenylpropanoid
trans-Cinnamic acidCinnamate 4-hydroxylase (C4H)p-Coumaric acidPhenylpropanoid
p-Coumaric acid4-coumarate-CoA ligase (4CL), C2'HUmbelliferoneCoumarin Biosynthesis
UmbelliferonePrenyltransferases (PTs)Demethylsuberosin (B190953) or Osthenol (B192027)Furanocoumarin Biosynthesis

This table summarizes the initial steps leading to the core furanocoumarin precursors.

Following the formation of umbelliferone, a series of modifications create the vast diversity of furanocoumarins.

Prenylation: This is the crucial step that commits umbelliferone to the furanocoumarin pathway and dictates the structural type. A prenyltransferase (PT) enzyme catalyzes the attachment of a five-carbon dimethylallyl pyrophosphate (DMAPP) group to the coumarin ring acs.org.

C6-Prenylation: Leads to demethylsuberosin , the precursor for linear furanocoumarins like psoralen (B192213) nih.govacs.org.

C8-Prenylation: Produces osthenol , the precursor for angular furanocoumarins like angelicin (B190584) and, consequently, the dihydrofuranocoumarin scaffold of isopeulustrin mdpi.comacs.orgcdnsciencepub.com. The enzyme umbelliferone:dimethylallyl pyrophosphate dimethylallyl transferase was one of the first such prenyltransferases to be characterized nih.gov.

Hydroxylation: Cytochrome P450 monooxygenases play a pivotal role in hydroxylating the furanocoumarin skeleton nih.govfrontiersin.org. For instance, after the formation of psoralen, psoralen 5-monooxygenase and psoralen 8-monooxygenase introduce hydroxyl groups to produce bergaptol (B1666848) and xanthotoxol (B1684193), respectively mdpi.comfrontiersin.org. These hydroxylations create new sites for further functionalization.

Alkoxylation (O-methylation): The hydroxylated intermediates are often substrates for O-methyltransferases (OMTs) . These enzymes transfer a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group, converting them into more stable methoxy (B1213986) derivatives mdpi.com. For example, bergaptol is methylated to form bergapten, and xanthotoxol is methylated to form isopimpinellin (B191614) mdpi.comfrontiersin.org.

Alkylation: The initial prenylation is a form of C-alkylation. Further modifications to the prenyl side chain can occur, although this is less common in the direct furanocoumarin backbone synthesis. This compound itself is an ester, where the hydroxyl group of the dihydrofuranocoumarin columbianetin (B30063) is esterified with angelic acid gla.ac.uk.

The formation of the furan ring is a multi-step process involving stereospecific oxidation and a key cleavage reaction.

Oxidative Cyclization: The prenylated intermediate, such as demethylsuberosin (for linear types) or osthenol (for angular types), undergoes an intramolecular oxidative cyclization catalyzed by a specific cytochrome P450 enzyme. For the linear pathway, marmesin synthase converts demethylsuberosin into the dihydrofuranocoumarin (+)-marmesin mdpi.comacs.orgfrontiersin.org. For the angular pathway, which is relevant to this compound, columbianetin synthase converts osthenol into (+)-columbianetin mdpi.com. This reaction is stereospecific, producing a specific enantiomer of the dihydrofuranocoumarin intermediate.

Furan Ring Aromatization (Retro-Aldol Type Reaction): To form the final aromatic furan ring, the dihydrofuran intermediate undergoes a cleavage reaction. In the linear pathway, psoralen synthase , another P450 enzyme, catalyzes the conversion of (+)-marmesin to psoralen mdpi.comacs.org. This step involves the elimination of an acetone (B3395972) molecule and a hydrogen atom, which is mechanistically analogous to a retro-aldol condensation mdpi.commasterorganicchemistry.com. A similar reaction, catalyzed by angelicin synthase , converts (+)-columbianetin to angelicin in the angular pathway mdpi.comcdnsciencepub.com. This compound, however, retains the dihydrofuran structure of columbianetin, indicating it is an intermediate or a final product before this aromatization step occurs gla.ac.uk.

Reaction Type Key Enzyme(s) Substrate Product
Prenylation (C6) Umbelliferone 6-prenyltransferaseUmbelliferoneDemethylsuberosin
Prenylation (C8) Umbelliferone 8-prenyltransferaseUmbelliferoneOsthenol
Oxidative Cyclization Marmesin Synthase (CYP)Demethylsuberosin(+)-Marmesin
Oxidative Cyclization Columbianetin Synthase (CYP)Osthenol(+)-Columbianetin
Aromatization Psoralen Synthase (CYP)(+)-MarmesinPsoralen
Aromatization Angelicin Synthase (CYP)(+)-ColumbianetinAngelicin
Hydroxylation Psoralen 5/8-monooxygenase (CYP)PsoralenBergaptol/Xanthotoxol
O-Methylation O-methyltransferases (OMTs)Bergaptol/XanthotoxolBergapten/Isopimpinellin

This table details the key enzymatic transformations in the biosynthesis of linear and angular furanocoumarins.

Regulation of Biosynthesis

The production of furanocoumarins, including the precursors to this compound, is tightly regulated by both developmental cues and environmental signals. This ensures that these defensive compounds are produced where and when they are most needed.

The synthesis and accumulation of furanocoumarins are often localized to specific organs and vary with the plant's developmental stage.

Organ-Specific Accumulation: High concentrations of furanocoumarins are frequently found in young, actively growing tissues, such as new leaves and developing fruits, which are more vulnerable to herbivores and pathogens core.ac.ukmdpi.com. Research on Peucedanum palustre has shown that the highest concentration of coumarins, including peulustrin/isopeulustrin, is found in the umbels (flower clusters), while the lowest is in the stems helsinki.firesearchgate.net.

Localized Biosynthesis: There is strong evidence that furanocoumarins are synthesized in the same tissues where they accumulate. They are generally not translocated through the phloem, meaning that localized biosynthesis is crucial for targeted defense mdpi.com. For example, in Pastinaca sativa, furanocoumarins are formed directly in the fruits where they are stored core.ac.uk.

Developmental Changes: The concentration of these compounds can change as an organ matures. In a study on Angelica dahurica, the concentration of furanocoumarins was observed to decrease as the roots developed and enlarged, suggesting a primary role in the protection of younger plants or tissues biorxiv.orgresearchgate.net.

Furanocoumarins are classic examples of phytoalexins—antimicrobial compounds that are synthesized and accumulate in plants after exposure to biotic or abiotic stress annualreviews.orgmdpi.com.

Induction by Stressors: The biosynthetic pathway is highly inducible. Production can be significantly enhanced by a variety of elicitors, including physical damage from insects or herbivores, infection by pathogenic fungi, and exposure to abiotic factors like UV radiation mdpi.comnih.govuok.edu.in. This inducible defense system allows the plant to conserve resources and deploy a robust chemical defense only when threatened mdpi.comuok.edu.in.

Signaling Pathways: The induction process involves complex signaling cascades. Jasmonates, such as methyl jasmonate, have been identified as key signaling molecules that can trigger the expression of genes encoding enzymes in the phenylpropanoid and furanocoumarin pathways, leading to their accumulation nih.gov. For example, treating parsley cell cultures with methyl jasmonate activates the coordinate expression of pathway genes and the subsequent accumulation of furanocoumarin phytoalexins nih.gov.

Role as Phytoalexins: As phytoalexins, furanocoumarins provide a broad-spectrum defense. Their toxicity is often activated by UV-A light, which allows them to intercalate into the DNA of pathogens or insects, blocking transcription and leading to cell death mdpi.com. This dual requirement of the chemical and environmental activator makes for a highly effective and targeted defense mechanism.

Biotechnological Approaches to Biosynthesis Research

Plant Cell Culture and Somatic Embryogenesis for Furanocoumarin Production

Plant cell culture is a cornerstone of biotechnological research into furanocoumarin biosynthesis. nih.gov This technique involves isolating plant cells from a parent plant and growing them in a liquid or on a solid nutrient medium under sterile conditions. nih.gov These undifferentiated cells, known as callus, can be maintained and multiplied, offering a continuous source of plant material for experimentation. nih.gov For the production of more complex secondary metabolites, differentiated cultures, such as shoot or root cultures, are often more effective as they can have metabolic profiles more similar to the parent plant. nih.govnih.gov For instance, micropropagated shoots of Ruta graveolens have been shown to be particularly rich in furanocoumarins. researchgate.net

Somatic embryogenesis is another advanced in vitro propagation technique with significant potential for secondary metabolite production. nih.gov This process involves inducing somatic (non-reproductive) cells to form embryos that can develop into whole plants. nih.gov These somatic embryos can be produced in large quantities in bioreactors, offering a scalable method for biomass production. nih.govfrontiersin.org The developmental stages of somatic embryos are comparable to their zygotic counterparts, and they can be a valuable system for studying the biosynthesis of compounds that accumulate in seeds or during embryonic development. nih.gov Research on various medicinal plants has demonstrated the utility of somatic embryogenesis for producing a range of bioactive compounds. nih.gov For example, studies on Peucedanum oreoselinum have successfully established protocols for direct somatic embryogenesis from various explants, providing a basis for future work on furanocoumarin production in this species. researchgate.net

The use of temporary immersion systems, a type of bioreactor, has shown promise for increasing the biomass and secondary metabolite content in various plant species. mdpi.comresearchgate.net These systems periodically immerse the cultured tissues in a liquid medium, which can improve nutrient uptake and aeration, leading to enhanced growth and metabolite production. mdpi.com

Optimization of Culture Conditions for Enhanced Secondary Metabolite Yields

A key advantage of plant cell culture systems is the ability to manipulate culture conditions to maximize the yield of desired secondary metabolites. d-nb.info Several factors can be optimized, including the composition of the culture medium, the physical environment, and the application of elicitors. d-nb.infomdpi.com

Medium Composition: The nutrient and hormonal composition of the culture medium plays a critical role in cell growth and metabolite production. researchgate.net Studies on Ruta graveolens have shown that adjusting the levels of phosphate, nitrate, carbon sources (like sucrose), and plant growth regulators (such as auxins and cytokinins) can influence both biomass accumulation and furanocoumarin content. researchgate.net For example, in Ruta corsica cultures, a lower concentration of plant growth regulators (NAA and BAP) was found to be more favorable for the accumulation of furanocoumarins. mdpi.comresearchgate.net

Elicitation: Elicitation is a highly effective strategy for boosting secondary metabolite production in plant cell cultures. nih.gov Elicitors are compounds that, when added to the culture, trigger defense responses in the plant cells, often leading to a significant increase in the synthesis of secondary metabolites. d-nb.infonih.gov Elicitors can be biotic (of biological origin) or abiotic (of non-biological origin). nih.gov

Biotic elicitors include substances like yeast extract, chitin, and components of microbial cell walls. mdpi.commdpi.com

Abiotic elicitors encompass physical factors like UV light and chemical compounds such as methyl jasmonate, salicylic (B10762653) acid, and various inorganic salts. nih.govmdpi.com

For instance, the addition of methyl jasmonate to cell suspension cultures has been shown to enhance the production of furanocoumarins. scispace.com Similarly, in agitated shoot cultures of R. graveolens, the abiotic elicitor benzothiazole (B30560) significantly increased the production of xanthotoxin and bergapten. mdpi.comnih.gov In poison hemlock (Conium maculatum) cell cultures, elicitors like alginic acid, cellulase, and chitosan (B1678972) induced the accumulation of various furanocoumarins. researchgate.net

The effectiveness of an elicitor often depends on its concentration and the timing of its application during the culture period. mdpi.com Optimization of these parameters is crucial for achieving maximum yields. mdpi.com

Interactive Table: Effect of Elicitors on Furanocoumarin Production in Ruta graveolens Shoot Cultures mdpi.comnih.gov

Elicitor Compound Yield (mg/100g DW) Fold Increase
Control Xanthotoxin 33.92 -
Benzothiazole (5%) Xanthotoxin 288.36 8.5
Control Bergapten 41.56 -
Benzothiazole (5%) Bergapten 153.78 3.7
Control Psoralen Not Detected -
Benzothiazole (5%) Psoralen 82 -
Control Isopimpinellin 5.64 -

Elucidation of Biosynthetic Enzymes and Genetic Regulation in in vitro Systems

In vitro systems are invaluable for identifying and characterizing the enzymes and genes involved in furanocoumarin biosynthesis. frontiersin.org The controlled environment of cell cultures allows for targeted experiments to elucidate specific steps in the biosynthetic pathway. frontiersin.org

The biosynthesis of furanocoumarins is known to branch off from the general phenylpropanoid pathway, with umbelliferone serving as a key precursor. frontiersin.org A series of enzymatic reactions, including those catalyzed by prenyltransferases and cytochrome P450 monooxygenases, are responsible for the formation of the diverse range of furanocoumarin structures. frontiersin.org

Recent research has made significant strides in identifying the specific genes and enzymes responsible for key steps in the furanocoumarin pathway. For example, studies in citrus have identified a multi-gene cluster of 2-oxoglutarate-dependent dioxygenase (2OGD) enzymes that play a crucial role in the biosynthesis of both furanocoumarins and pyranocoumarins. nih.gov In Peucedanum praeruptorum, two cytochrome P450 enzymes, CYP71AJ49 and CYP71AJ51, have been functionally characterized as psoralen synthase and angelicin synthase, respectively. nih.gov Furthermore, integrative multi-omics studies in Angelica dahurica have identified specific CYP450 genes (CYP71AZ18, CYP71AZ19, and CYP83F95) involved in the biosynthesis of bergaptol and xanthotoxol. biorxiv.org

The expression of these biosynthetic genes is often regulated by various internal and external stimuli, including developmental stage and environmental stresses. frontiersin.org In vitro systems provide a platform to study this regulation. For example, the expression of psoralen synthase and angelicin synthase in P. praeruptorum was found to be influenced by environmental conditions such as UV light and temperature. nih.gov By analyzing the transcriptome and metabolome of cell cultures under different conditions (e.g., with and without elicitors), researchers can identify regulatory genes, such as transcription factors, that control the expression of the entire biosynthetic pathway.

Chemical Synthesis and Derivatization Strategies for Isopeulustrin

Historical and Current Synthetic Routes to Furanocoumarin Core Structures

The synthesis of furanocoumarins, a class of tricyclic aromatic compounds, is a significant area of organic chemistry due to their diverse biological activities. mdpi.comtandfonline.com These compounds consist of a furan (B31954) ring fused to a coumarin (B35378) (α-benzopyrone) system. researchgate.net The majority of naturally occurring furanocoumarins belong to the psoralen (B192213) (linear) or angelicin (B190584) (angular) subclasses. mdpi.com Synthetic strategies can be broadly categorized based on which part of the tricycle is constructed last. mdpi.com

The three primary approaches are:

Construction of the furan ring onto a pre-existing coumarin scaffold. mdpi.com

Formation of the α-pyrone ring on a benzofuran (B130515) core. mdpi.com

Simultaneous or sequential synthesis of both the furan and pyrone rings around a central benzene (B151609) ring. mdpi.com

Historically, many syntheses focused on mimicking biosynthetic pathways. gla.ac.uk Modern synthetic routes employ a wide array of reactions to build the furanocoumarin skeleton. One-pot sequential coupling and cyclization strategies have been developed, for instance, reacting 4-hydroxycoumarins with acetophenones in the presence of iodine and ammonium (B1175870) acetate. nih.gov Another approach involves the reaction of 4-hydroxycoumarins with chloroacetaldehyde (B151913) to form a 3-hydroxy-2,3-dihydrofuro[3,2-c]benzopyran-4-one intermediate, which is then dehydrated to the final furanocoumarin. tandfonline.comencyclopedia.pub More advanced methods include transition-metal-catalyzed reactions, such as palladium-catalyzed C-H activation and CO insertion, and radical-mediated intramolecular cyclizations to form both linear and angular furanocoumarins. encyclopedia.pubresearchgate.net

Strategies for Achieving Regioselectivity and Stereoselectivity

Achieving regioselectivity (control over the position of chemical bond formation) and stereoselectivity (control over the spatial orientation of atoms) is paramount in the synthesis of complex molecules like furanocoumarins. The distinction between linear and angular furanocoumarins arises from the regioselective prenylation of the umbelliferone (B1683723) precursor at either the C-6 or C-8 position, respectively, in their biosynthesis. mdpi.comresearchgate.net

In chemical synthesis, regioselectivity is often controlled by the choice of starting materials and reagents. For example, the synthesis of furo[3,2-c]coumarins can be achieved regioselectively through a Lewis acid-catalyzed cascade annulation of o-hydroxyphenyl propargyl amines with 4-hydroxycoumarin. researchgate.net The reaction conditions can also direct the outcome; varying conditions in the oxidative cyclization of prenylated coumarins can lead specifically to either furanocoumarins or the isomeric pyranocoumarins. gla.ac.uk

Stereoselectivity is crucial when chiral centers are present, as is the case in dihydrofuranocoumarins. A concise, stereoselective synthesis of functionalized hydroxytetrahydrofurans has been developed by heating chloropolyols in water, a method that avoids complex protecting group strategies. nih.gov Such methods are vital for creating specific stereoisomers of natural products.

Specific Approaches Towards Isopeulustrin and its Stereoisomers

This compound is an angular dihydrofuranocoumarin found naturally in plants such as Peucedanum palustre. scribd.comcore.ac.ukhelsinki.fi While specific literature detailing the total synthesis of this compound is not abundant, its synthesis can be inferred from established methods for closely related angular furanocoumarins. The core of the strategy would involve the creation of the angular dihydrofuran ring on a coumarin base.

Synthesis from Simpler Precursors

The synthesis of furanocoumarins typically begins with simpler phenolic precursors. nih.govsigmaaldrich.comwikipedia.org In biosynthesis, the journey to both linear and angular furanocoumarins starts from umbelliferone (7-hydroxycoumarin), which itself is derived from the shikimate pathway. mdpi.comresearchgate.net For angular furanocoumarins like this compound, the key biosynthetic intermediate is osthenol (B192027), the C-8 prenylated derivative of umbelliferone. mdpi.comhebmu.edu.cn

A chemical synthesis would likely mimic this by starting with a suitably substituted 7-hydroxycoumarin. The introduction of a prenyl group at the C-8 position would be a critical step, followed by transformations to build the substituted dihydrofuran ring characteristic of this compound.

Oxidative Cyclization Reactions in Furanocoumarin Assembly

Oxidative cyclization is a cornerstone reaction in the synthesis of dihydrofuranocoumarins. nih.gov In the biosynthesis of angular furanocoumarins, the enzyme columbianetin (B30063) synthase catalyzes the oxidative cyclization of osthenol to produce (+)-columbianetin, a key dihydrofuranocoumarin intermediate. mdpi.comhebmu.edu.cn

In the laboratory, similar transformations can be achieved using various reagents. The oxidative cyclization of prenylated phenolic coumarins like osthenol can be directed to yield dihydrofuranocoumarins. gla.ac.ukgla.ac.uk A common method involves epoxidation of the prenyl double bond followed by acid-catalyzed cyclization. For instance, treating osthenol with an oxidizing agent can lead to an epoxide, which then cyclizes to form the dihydrofuran ring of columbianetin. This intermediate is structurally very similar to the likely precursors of this compound. A radical-mediated cyclization of iodocoumarin derivatives represents another powerful method for constructing the furanocoumarin skeleton. researchgate.net

Reaction TypePrecursorIntermediate/ProductSignificance
Biosynthetic Oxidative CyclizationOsthenol(+)-ColumbianetinKey step in the formation of the angular dihydrofuranocoumarin ring system. mdpi.com
Chemical Oxidative CyclizationPrenylated Phenolic CoumarinsDihydrofuranocoumarins / PyranocoumarinsAllows for the construction of the core heterocyclic structure; reaction conditions can control isomeric product formation. gla.ac.uk
Radical-Mediated CyclizationIodocoumarin DerivativesAngular and Linear FuranocoumarinsA modern, versatile method for synthesizing the furanocoumarin core. researchgate.net

Regioselective Dehydration Techniques for Analogous Furanocoumarins

Dehydration reactions are often employed in the final steps of furanocoumarin synthesis to create the aromatic furan ring from a hydrated precursor. However, in the context of dihydrofuranocoumarins, which retain a saturated or partially saturated furan ring, related eliminations or modifications are key. The synthesis of masquin, a naturally occurring isopropenyldihydrofuranocoumarin, has been investigated through the regioselective dehydration of the angular hydroxy-isopropyldihydrofuranocoumarin, (+/-)-columbianetin. gla.ac.ukgla.ac.uk This demonstrates that specific hydroxyl groups on the dihydrofuran ring can be targeted for elimination to generate new double bonds, a strategy that would be applicable to the synthesis of this compound or its stereoisomers. Similarly, the dehydration of synthetic 3-hydroxy-2,3-dihydrofuro[3,2-c]chromen-4-ones with dilute acid yields the fully aromatic furo[3,2-c]chromen-4-ones. tandfonline.com

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives are crucial for exploring the structure-activity relationships of a natural product. mdpi.comcaymanchem.comthieme.de While specific synthetic work on this compound analogs is not detailed in the search results, general strategies for modifying the furanocoumarin scaffold are well-established and would be directly applicable.

Synthetic strategies for creating analogs often involve:

Modification of Existing Functional Groups : The ester and hydroxyl groups on the dihydrofuran moiety of this compound would be primary targets for modification. Saponification of the ester followed by re-esterification with different carboxylic acids could generate a library of analogs. mdpi.com

Substitution on the Aromatic Ring : Starting with variously substituted 4-hydroxycoumarins allows for the synthesis of furanocoumarins with different groups (e.g., fluoro, methyl) on the benzene ring. tandfonline.com

Heterocyclic Annulation : Fused heterocycles can be attached to the coumarin core to create novel structures. For example, an indole (B1671886) ring has been fused to a diterpenoid scaffold to enhance biological activity. nih.gov Similar strategies could be applied to the furanocoumarin system.

Synthesis of Acyclonucleoside Analogs : Attaching sugar moieties or their open-chain analogs to the heterocyclic core is another strategy to enhance biological properties, as demonstrated with quinazolin-4-one derivatives. asianpubs.org

By employing these established synthetic methodologies, a diverse range of this compound analogs could be produced for further biological evaluation.

Rational Design for Structure-Activity Relationship (SAR) Studies

The exploration of a bioactive molecule's potential is deeply rooted in understanding the connection between its chemical structure and its biological activity, a principle known as the Structure-Activity Relationship (SAR). nih.govcollaborativedrug.com SAR analysis is a cornerstone of medicinal chemistry, enabling scientists to determine which functional groups and structural motifs of a compound are responsible for its interaction with a biological target. nih.govoncodesign-services.com By systematically modifying a molecule's structure, researchers can optimize its desired effects, such as potency and selectivity, while minimizing adverse properties. oncodesign-services.com This process of targeted molecular modification is referred to as rational design. rsc.org

This compound, a naturally occurring furanocoumarin, presents itself as a compelling candidate for such rational design and SAR studies. wikipedia.org Furanocoumarins are secondary metabolites produced by various plants and consist of a coumarin nucleus fused with a furan ring. wikipedia.orgnih.gov Preliminary in-vitro research has indicated that this compound and its isomer, peulustrin, exhibit strong inhibitory effects on several key human metabolic enzymes, including cytochrome P450 isoforms CYP1A2, CYP2C9, CYP2D6, and CYP3A4. This established biological activity makes this compound a valuable "lead compound"—a starting point for the development of new, more effective, and selective enzyme inhibitors.

A rational design strategy for this compound would involve the synthesis of a series of analogues with specific structural modifications. The goal is to build a comprehensive SAR profile, elucidating how changes to different parts of the molecule affect its enzyme-inhibiting capabilities. The core scaffold of this compound offers several key regions for chemical modification:

The Furan Ring: The fusion of the furan ring to the coumarin core is a defining feature. Modifications here, such as saturation or substitution, could significantly alter the molecule's planarity and electronic properties, thereby affecting its binding affinity to target enzymes.

The Hydroxyisopropyl Group: This side chain on the furan ring provides a clear point for derivatization. Its hydroxyl group can participate in hydrogen bonding, a critical interaction in many enzyme-ligand complexes. Altering the size, lipophilicity, or hydrogen-bonding capacity of this group is a primary strategy in SAR exploration.

The Lactone Ring: The α,β-unsaturated lactone of the coumarin nucleus is often crucial for the biological activity of this class of compounds. rsc.org While modifications here can be challenging without disrupting the core structure, subtle electronic changes could be explored.

The Benzene Ring: The aromatic portion of the coumarin scaffold could be substituted with various electron-donating or electron-withdrawing groups. SAR studies on other coumarin series have shown that introducing substituents like halogens or alkoxy groups can modulate biological activity. mdpi.com

Quantitative structure-activity relationship (QSAR) models, which use mathematical equations to correlate chemical structure with biological activity, represent a more advanced approach. oncodesign-services.com For coumarin derivatives, QSAR analyses have highlighted that properties such as electronegativity, polarizability, H-bond potential, and van der Waals volume are important in governing their antioxidant activity. nih.govresearchgate.net A similar computational approach could be applied to a series of this compound analogues to predict their enzyme inhibitory potency and guide the synthesis of more promising candidates. nih.gov

The following table outlines a hypothetical rational design strategy for SAR studies on this compound, detailing potential sites of modification and the scientific reasoning behind them.

Modification Site Type of Structural Modification Rationale for SAR Study
Hydroxyisopropyl Group Esterification, Etherification, Replacement with other alkyl/aryl groups, Fluorination.To probe the importance of the hydroxyl group for hydrogen bonding; to modulate lipophilicity and steric bulk.
Furan Ring Double Bond Hydrogenation (to dihydrofuranocoumarin).To assess the role of the furan ring's planarity and electronics in target binding.
Coumarin Benzene Ring Introduction of halogens (F, Cl, Br), methoxy (B1213986) (-OCH₃), or nitro (-NO₂) groups.To alter the electronic properties of the aromatic system and explore additional binding interactions.
Lactone Carbonyl Reduction to lactol, conversion to thiocarbonyl.To evaluate the necessity of the carbonyl oxygen for activity and its role as a hydrogen bond acceptor.

Methodologies for Chemical Modification and Functionalization

The practical synthesis of novel analogues identified through rational design requires a robust toolkit of chemical modification and functionalization methodologies. For a molecule like this compound, these strategies would focus on selectively altering its furanocoumarin scaffold. Inspiration for these modifications can be drawn from the compound's own biosynthesis, which involves the prenylation of a 7-hydroxycoumarin precursor (umbelliferone), followed by cyclization to form the furan ring. wikipedia.orgnih.govmdpi.com Chemical synthesis can mimic or divert these pathways to create structural diversity.

Common chemical modifications applicable to this compound and its precursors would include:

Esterification and Etherification: The free hydroxyl group on the isopropyl side chain is a prime target for functionalization. Standard esterification procedures, reacting the alcohol with an acyl chloride or carboxylic acid (often activated with reagents like 1,1'-carbonyldiimidazole), can be used to introduce a wide variety of ester groups. nih.gov Similarly, etherification, for instance using alkyl halides under basic conditions, can be employed to synthesize O-alkyl derivatives. mdpi.com These reactions allow for systematic variation of the side chain's properties.

Oxidation and Reduction: The secondary alcohol of the hydroxyisopropyl group can be oxidized to a ketone, creating a new analogue and a potential handle for further reactions like reductive amination. Conversely, modifications to the coumarin core, such as the reduction of the pyrone double bond, can be explored, though this may impact activity.

Reactions on the Aromatic Ring: Standard electrophilic aromatic substitution reactions could be used to introduce functional groups like nitro or halogen moieties onto the benzene ring of the coumarin nucleus, provided that appropriate directing group effects and reaction conditions are considered.

Side Chain Manipulation: The synthesis of analogues could involve building the furan ring from a substituted 7-hydroxycoumarin precursor. This allows for the introduction of varied side chains, deviating from the native hydroxyisopropyl group.

Multicomponent Reactions: To efficiently generate a library of diverse derivatives for screening, modern synthetic strategies like the Ugi four-component reaction could be adapted. mdpi.com This approach involves combining a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide in a one-pot reaction to produce a complex product, which could be beneficial for exploring a wide chemical space around a key pharmacophore. mdpi.com

Cyclization and Rearrangement: The synthesis of related natural coumarins has involved the oxidative cyclization of prenylated phenols. mdpi.com Varying the reagents and conditions for this key ring-forming step can lead to different isomers or altered ring systems, providing another avenue for creating structural diversity.

The table below summarizes key methodologies that could be employed for the chemical modification and functionalization of this compound.

Modification Type Methodology / Key Reagents Targeted Functional Group Example Outcome
Esterification Acyl chlorides, Carboxylic acids + DCC/EDC, AnhydridesHydroxyl group on side chainThis compound acetate
Etherification Alkyl halides + Base (e.g., NaH, K₂CO₃)Hydroxyl group on side chainO-Methyl this compound
Oxidation PCC, Dess-Martin periodinaneHydroxyl group on side chainKetone analogue
Halogenation N-Bromosuccinimide (NBS), SelectfluorAromatic ringBromo- or Fluoro-isopeulustrin
Amide Coupling Amine + Activated Carboxylic Acid PrecursorCarboxyl group (of a precursor)Synthesis of amide-linked analogues

These synthetic strategies, guided by the principles of rational design, are essential for systematically exploring the structure-activity relationships of this compound, with the ultimate aim of developing novel compounds with tailored biological activities.

Biological Activities and Mechanistic Studies of Isopeulustrin

Interaction with Metabolic Enzyme Systems

The influence of Isopeulustrin on metabolic pathways is primarily understood through its interaction with cytochrome P450 (CYP) enzymes, a superfamily of proteins crucial for the metabolism of a vast array of substances.

In vitro Inhibition Profile Against Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4)

In vitro studies have demonstrated that this compound exhibits a potent inhibitory effect on several key cytochrome P450 enzymes. Research has shown that this compound can strongly inhibit four primary metabolic enzymes: CYP1A2, CYP2C9, CYP2D6, and CYP3A4. researchgate.net These enzymes are responsible for the metabolism of a significant number of clinically used drugs. evotec.comredalyc.org The inhibition of these enzymes suggests that this compound has the potential to alter the pharmacokinetics of co-administered substances that are metabolized by these pathways, potentially leading to drug-herb interactions. researchgate.netevotec.com

Determination of Half-Maximal Inhibitory Concentrations (IC50 values)

The potency of this compound as an inhibitor of CYP enzymes has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. The IC50 value represents the concentration of a substance required to inhibit the activity of an enzyme by 50%. evotec.com For this compound, these values have been identified as 9.248 µM for CYP1A2, 8.94 µM for CYP2C9, 2.515 µM for CYP2D6, and 1.528 µM for CYP3A4. researchgate.net These findings indicate a particularly strong inhibitory action against CYP2D6 and CYP3A4. researchgate.net

Interactive Table: IC50 Values of this compound against Cytochrome P450 Enzymes

Enzyme IC50 Value (µM)
CYP1A2 9.248 researchgate.net
CYP2C9 8.94 researchgate.net
CYP2D6 2.515 researchgate.net
CYP3A4 1.528 researchgate.net

Exploration of Other Receptor or Enzyme Modulations

Beyond its well-documented effects on CYP450 enzymes, the broader biological activities of this compound are an area of ongoing investigation.

Investigation of Molecular Targets and Binding Mechanisms

Currently, the specific molecular targets of this compound, aside from cytochrome P450 enzymes, are not well-defined in scientific literature. The molecular approach to drug discovery relies on understanding the interaction between a compound and its molecular target. core.ac.uk While the binding mechanism of this compound to CYP enzymes is implied through inhibition studies, its interaction with other receptors or enzymes remains an area requiring further research. The complexity of natural products means they can interact with multiple targets, a characteristic that makes them a rich source for new therapeutic leads. core.ac.uk

Comparative Analysis of Biological Effects with Related Coumarins

This compound belongs to the coumarin (B35378) family, a large class of plant secondary metabolites known for a wide spectrum of pharmacological activities. nih.gov Many natural coumarins have demonstrated anti-inflammatory, anticoagulant, anticancer, antimicrobial, and antiviral properties. nih.govdergipark.org.trmdpi.com For instance, compounds like esculetin (B1671247) and scopoletin (B1681571) show anti-inflammatory activity, while others like the calanolides possess strong anti-HIV effects. nih.govfrontiersin.org Although this compound's primary reported activity is CYP inhibition, its structural relationship to these other bioactive coumarins suggests it may possess a wider range of biological effects that have yet to be fully explored.

Interactive Table: Comparison of Biological Activities

Biological Activity Reported in General Coumarins Specifically Reported for this compound
Anti-inflammatory Yes nih.govmdpi.com Not explicitly documented
Anticancer Yes nih.govmdpi.com Not explicitly documented
Antimicrobial Yes nih.govdergipark.org.trmdpi.com Not explicitly documented
Antiviral Yes nih.govmdpi.com Not explicitly documented
CYP450 Inhibition Yes (Varies by compound) Yes researchgate.net

Role in Plant Defense Mechanisms

In its natural environment, this compound plays a crucial role as a component of the plant's chemical defense system. Coumarins are secondary metabolites that plants produce to protect themselves from various threats, including pathogens and herbivores. core.ac.ukhelsinki.fi

This compound, along with its isomer peulustrin, has been identified as a main coumarin in the aerial parts of plants such as Peucedanum palustre (marsh parsley). helsinki.fi The presence of these compounds is considered a key part of the plant's chemical shield against insects and pathogens. helsinki.fiakjournals.com These defensive compounds can act as toxins, feeding deterrents, or antimicrobial agents. core.ac.ukdergipark.org.tr The production and concentration of these coumarins can vary within the plant, with the highest levels often found in the most vulnerable or valuable parts, such as the umbels (flower clusters). helsinki.fi This strategic allocation underscores their importance in ensuring the plant's survival and reproductive success. helsinki.fi

Analytical Methodologies for Isopeulustrin Quantification and Profiling

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for separating individual chemical components from a mixture. nih.gov For a compound like Isopeulustrin, which is often present alongside structurally similar isomers and other secondary metabolites in plants, high-resolution separation is paramount.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile or thermally unstable compounds like coumarins. Reversed-phase (RP) HPLC is the most common modality, utilizing a non-polar stationary phase and a polar mobile phase.

Separation Principles: The separation is achieved on columns packed with silica (B1680970) particles that have been chemically modified with non-polar functional groups, most commonly octadecyl (C18) or octyl (C8) chains. rsc.orgresearchgate.net A mobile phase, typically a mixture of water (often acidified with acetic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727), is passed through the column. rsc.orgsemanticscholar.org By programming a gradient, where the proportion of the organic solvent is increased over time, compounds are eluted based on their relative polarity. Less polar compounds, having a stronger affinity for the stationary phase, are retained longer on the column.

Detection Systems:

UV Detectors: Ultraviolet (UV) detectors measure the absorbance of light by the analyte at a specific wavelength. ijpsnonline.com This is a robust and widely used detection method for compounds with chromophores, such as the coumarin (B35378) ring system in this compound.

Photodiode Array (PDA) Detectors: A Photodiode Array (PDA) or Diode Array Detector (DAD) offers a significant advantage over single-wavelength UV detectors. rsc.orgresearchgate.net It acquires the entire UV-Vis spectrum for the analyte as it elutes from the column. nih.govmdpi.com This capability is invaluable for:

Peak Purity Assessment: Confirming that a chromatographic peak corresponds to a single compound and is not a co-elution of multiple substances. rsc.org

Compound Identification: The acquired spectrum can be compared against a library of standard spectra for positive identification. rsc.orgresearchgate.net Furanocoumarins, for instance, exhibit distinctive UV spectra with absorption maxima around 310 nm, which aids in their detection. waters.comwaters.com

A typical HPLC method for coumarin analysis is detailed in the table below.

ParameterTypical ConditionReference
ColumnReversed-Phase C8 or C18 (e.g., 150-250 mm length, 4.6 mm i.d., 3-5 µm particle size) rsc.orgsemanticscholar.org
Mobile PhaseGradient of Acetonitrile and Water (acidified with 0.1-0.5% acetic or phosphoric acid) rsc.orgsemanticscholar.org
Flow Rate0.75 - 1.0 mL/min semanticscholar.orgwaters.com
DetectionPDA/DAD, with specific wavelength monitoring (e.g., 280-330 nm for coumarins) semanticscholar.orgwaters.comnih.gov
Run Time20 - 40 minutes rsc.orgnih.gov

For unambiguous identification and analysis in highly complex samples like plant extracts, HPLC is often "hyphenated" with mass spectrometry (MS). LC-MS combines the powerful separation capabilities of HPLC with the sensitive and highly specific detection provided by a mass spectrometer. helsinki.fi

Ionization Techniques: A critical component of the LC-MS interface is the ionization source, which converts the eluted molecules into gas-phase ions. For coumarins like this compound, Atmospheric Pressure Chemical Ionization (APCI) is a well-suited technique. helsinki.firesearchgate.net APCI is effective for moderately polar and thermally stable compounds that are not easily ionized by other soft ionization techniques like electrospray ionization (ESI). researchgate.net

Research Findings: Studies on the coumarin composition of Peucedanum palustre, a known source of this compound, have successfully utilized RP-HPLC coupled with APCI-MS. helsinki.firesearchgate.net

Identification: This method enabled the identification of fifteen different coumarin compounds, with peulustrin/isopeulustrin being the main coumarins in the aerial parts of the plant. researchgate.net

Mass Spectra: Direct analysis of P. palustre using ambient mass spectrometry techniques has shown that peulustrin and its isomers produce distinct protonated molecules [M+H]⁺ at a mass-to-charge ratio (m/z) of 445 in positive ion mode, and deprotonated molecules [M-H]⁻ at m/z 443 in negative ion mode. helsinki.firesearchgate.net

Analytical Challenge: A notable analytical challenge is the difficulty in chromatographically separating the structurally close isomers, Peulustrin and this compound. In some studies, it was not possible to distinguish between them, leading to their combined quantification as "(iso)peulustrin". helsinki.fi

The use of high-resolution mass spectrometry (HRMS) coupled with HPLC can further aid in identification by providing highly accurate mass measurements, which helps in determining the elemental composition of the compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. nih.gov The sample is vaporized and separated in a gaseous mobile phase as it passes through a capillary column.

Applicability to this compound: The application of GC-MS to large, complex coumarin esters like this compound is less common than HPLC. The technique's suitability depends on the compound's thermal stability and volatility. While simple coumarins can be analyzed directly, larger molecules may require chemical derivatization to increase their volatility and prevent thermal degradation in the GC inlet. researchgate.net However, GC-MS has been successfully used for the analysis of various coumarins in complex matrices. nih.govingentaconnect.com For instance, a validated GC-MS method was established for determining coumarin in bakery products, demonstrating the technique's utility for complex food matrices. ingentaconnect.comnih.gov Analysis of sesquiterpene coumarins, which are also complex natural products, has also been performed using GC-MS. researchgate.net

For reliable results, sample extracts often require a cleanup step, such as solid-phase extraction (SPE), before being introduced into the GC-MS system to remove non-volatile matrix components. nih.gov

Sample Preparation and Extraction Protocols for Plant Materials

The extraction process is a critical first step that aims to efficiently transfer this compound from the solid plant matrix into a liquid solvent, while minimizing the co-extraction of interfering compounds. nih.gov The process typically begins with drying and grinding the plant material to create a homogeneous powder with a large surface area for efficient solvent contact. researchgate.net

The choice of extraction method and solvent is crucial for maximizing the yield of this compound and ensuring the resulting extract is suitable for analysis. The ideal solvent should provide high solubility for the target compound while leaving behind undesirable matrix components. researchgate.net

Extraction Solvents: A variety of organic solvents with differing polarities are used for coumarin extraction. nih.gov

Alcohols (Methanol, Ethanol): Polar solvents like methanol and ethanol, often in aqueous solutions, are highly effective for extracting a broad range of coumarins, from glycosides to free coumarins. researchgate.netdergipark.org.tr

Ethyl Acetate & Chloroform: These solvents of intermediate polarity are also commonly used. dergipark.org.tr

Petroleum Ether: This non-polar solvent has been shown to be particularly effective for extracting furanocoumarins. nih.gov

Extraction Techniques: Several techniques are employed, each with distinct advantages regarding efficiency, time, and solvent consumption. mdpi.com

Extraction MethodPrincipleAdvantages & DisadvantagesReference
MacerationSoaking the plant material in a solvent at room temperature for an extended period.Simple, requires minimal equipment; can be time-consuming and may result in lower yields.
Soxhlet ExtractionContinuous extraction with a hot solvent, repeatedly washing the material.Exhaustive and efficient; can cause thermal degradation of sensitive compounds. nih.govresearchgate.net
Ultrasound-Assisted Extraction (UAE)Uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration.Faster, more efficient, and uses less solvent than conventional methods. mdpi.com
Microwave-Assisted Extraction (MAE)Uses microwave energy to heat the solvent and sample, accelerating extraction.Very rapid, high efficiency, and reduced solvent consumption. nih.gov
Supercritical Fluid Extraction (SFE)Uses a supercritical fluid (e.g., CO₂) as the solvent.Environmentally friendly ("green"), highly selective; requires specialized, high-pressure equipment. nih.gov

Following initial extraction, a cleanup step such as Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is often implemented to remove interfering substances like pigments and lipids, thereby improving the quality and reliability of the subsequent chromatographic analysis. rsc.orgresearchgate.netnih.gov

Method Validation and Quality Control in Analytical Studies

To ensure that an analytical method for this compound quantification is reliable, accurate, and fit for its intended purpose, it must be thoroughly validated. rsc.org Method validation is a key requirement of quality management systems and regulatory bodies, providing documented evidence of the method's performance. nih.govhelsinki.fi Validation is typically performed following the guidelines from the International Council for Harmonisation (ICH). nih.gov

The key performance characteristics evaluated during method validation are summarized below.

Validation ParameterDescriptionCommon Acceptance CriteriaReference
Specificity / Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).Peak purity analysis (via PDA), no interfering peaks at the analyte's retention time in blank samples. researchgate.netsemanticscholar.org
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r² or R²) > 0.999. ijpsnonline.com
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined based on the linearity study. semanticscholar.org
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed via recovery studies on spiked samples.Recovery typically within 80-120%. semanticscholar.org
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) typically < 5%. semanticscholar.org
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Calculated based on signal-to-noise ratio (S/N ≈ 3). rsc.orgsemanticscholar.org
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Calculated based on signal-to-noise ratio (S/N ≈ 10) and confirmed with spiked samples. rsc.orgsemanticscholar.org
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).RSD of results should remain within acceptable limits after small variations. ijpsnonline.com

Validated HPLC-PDA and LC-MS methods for coumarins demonstrate good linearity, precision (RSD < 5%), and accuracy (recoveries of 93-103%), with LOQs in the low mg/kg or ng/mL range, depending on the matrix and instrumentation. rsc.orgresearchgate.netsemanticscholar.org

Precision, Accuracy, Limit of Detection, and Quantification

The rigorous validation of analytical methods is paramount to ensure the reliability and reproducibility of results in the quantification and profiling of chemical compounds. For this compound, while specific validated analytical method data is not extensively published, the principles of method validation as applied to structurally similar compounds, such as other coumarins, provide a strong framework for establishing robust analytical protocols. Key parameters in this validation process include precision, accuracy, the limit of detection (LOD), and the limit of quantification (LOQ). These parameters are critical for demonstrating that an analytical procedure is suitable for its intended purpose. oup.com

Precision

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. mdpi.comusc.eduresearchgate.net It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For the analysis of coumarins, including those structurally related to this compound, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have demonstrated excellent precision.

For instance, a UPLC-MS/MS method developed for the simultaneous quantification of seven coumarins in rat plasma reported intra- and inter-day precision with RSD values well within the acceptable limit of 15%. nih.gov Similarly, an HPLC method for determining coumarin in foodstuffs showed that the RSD for intra-day and inter-day precision was less than 3%. nih.gov In another study focusing on furanocoumarins in grapefruit juice, the intraday RSD was below 1.5% and the interday RSD was below 1.0% for several analytes. nih.gov For the analysis of furanocoumarins in cosmetic products, a validated LC-MS method demonstrated precision with an RSD of less than 15%. nih.gov

Table 1: Representative Precision Data for Analytical Methods Used for Coumarin Quantification

Analytical Method Analyte(s) Matrix Intra-day Precision (RSD %) Inter-day Precision (RSD %) Reference
UPLC-MS/MS Seven coumarins Rat Plasma < 15% < 15% nih.gov
HPLC-UV Coumarin Foodstuffs < 3% < 3% nih.gov
HPLC Marmelosin, Psoralen (B192213), Bergapten Fruit Pulp Extract < 2.5% < 2.5% oup.com
UPLC Furanocoumarins Grapefruit Juice < 2.9% < 1.0% nih.gov
HPTLC Five furanocoumarins Angelicae Pubescentis Radix 1.06% - 1.21% - nih.gov
HPLC-UV Four coumarins Ostericum koreanum < 9.2% < 9.2% researchgate.net

Accuracy

Accuracy denotes the closeness of the mean of a series of measurements to the actual or true value of the analyte concentration. mdpi.comusc.eduresearchgate.net It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated.

In the context of coumarin analysis, a high degree of accuracy is achievable with modern analytical techniques. For the simultaneous determination of osthole (B1677514) and imperatorin, the mean recoveries were found to be 103.07% and 102.19%, respectively. psu.edu An HPLC method for furanocoumarins from Aegle marmelos fruit pulp extract reported average recoveries of 99.46% for marmelosin, 101.04% for psoralen, and 100.8% for bergapten. oup.com Furthermore, a study on furanocoumarins in cosmetics using LC-MS reported satisfactory recovery levels ranging from 84% to 116% for most target compounds. nih.gov

Table 2: Representative Accuracy Data (Recovery %) for Analytical Methods Used for Coumarin Quantification

Analytical Method Analyte(s) Matrix Recovery (%) Reference
HPLC-DAD Osthole, Imperatorin Cnidium monnieri 103.07, 102.19 psu.edu
HPLC Marmelosin, Psoralen, Bergapten Fruit Pulp Extract 99.46, 101.04, 100.8 oup.com
LC-MS Eight furanocoumarins Cosmetics 84 - 116 nih.gov
HPLC Coumarin Cinnamon Bark Extract 99.708 phytojournal.com
HPLC Six coumarins Wine > 90% (for most analytes) nih.gov
UHPLC-PDA-MS Aegeline and six coumarins Aegle marmelos - thieme-connect.com

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. phytojournal.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. phytojournal.com These values are crucial for analyzing trace amounts of substances.

For coumarins, the LOD and LOQ values can vary significantly depending on the analytical instrumentation and the complexity of the sample matrix. A UPLC-MS/MS method for seven coumarins in rat plasma achieved very low LLOQs (lower limits of quantitation) in the range of 0.03–0.25 ng/mL. nih.gov An HPLC method for coumarin reported an LOD of 30 ng/mL and an LOQ of 100 ng/mL. ijpsnonline.com In another study, the LODs for various coumarins detected by a fluorescence detector were in the range of 0.2–4.0 ng/mL, with LOQs ranging from 0.5–12.0 ng/mL. nih.gov For the analysis of furanocoumarins in cosmetics, a validated method reported an LOQ of 0.01 mg/kg. nih.gov

Table 3: Representative LOD and LOQ Data for Analytical Methods Used for Coumarin Quantification

Analytical Method Analyte(s) LOD LOQ Reference
UPLC-MS/MS Seven coumarins - 0.03 - 0.25 ng/mL nih.gov
HPLC Coumarin 30 ng/mL 100 ng/mL ijpsnonline.com
HPLC-Fluorescence Various coumarins 0.2 - 4.0 ng/mL 0.5 - 12.0 ng/mL nih.gov
LC-MS Furanocoumarins - 0.01 mg/kg nih.gov
HPLC-UV Four coumarins 0.03 - 0.05 µg/mL 0.10 - 0.25 µg/mL researchgate.net
UHPLC-PDA Seven compounds 0.1 µg/mL 0.5 µg/mL thieme-connect.com

Future Directions and Research Perspectives

Elucidation of Complete Biosynthetic Pathways for Isopeulustrin

A critical area for future study is the complete mapping of the biosynthetic pathway that produces this compound. While it is thought to originate from the shikimate pathway, the precise enzymatic steps and the genetic framework governing its creation have not been fully charted. core.ac.uk A detailed understanding of its biosynthesis is vital for enabling biotechnological production and discovering related novel compounds.

The biosynthesis of this compound is believed to involve a sequence of enzymatic reactions, such as prenylation and cyclization. core.ac.uk A primary goal is to pinpoint the specific enzymes, like prenyltransferases and cyclases, and their corresponding genes. Methods such as gene silencing or knockout studies in the source organisms, combined with in vitro enzymatic assays, will be key to confirming the roles of potential genes. Identifying these molecular components will provide a complete blueprint of how this compound is naturally synthesized. The development of artificial biosynthetic pathways, which can be decoupled from native metabolism, may also offer a route to produce non-natural analogs. nih.gov

Advanced Structure-Activity Relationship (SAR) and Ligand Design

To unlock the full therapeutic potential of this compound, a thorough understanding of its structure-activity relationship (SAR) is essential. pharmacologymentor.com SAR studies investigate how altering a molecule's chemical structure impacts its biological effect. pharmacologymentor.comscribd.com This knowledge is fundamental for the rational design of new, more effective, and selective analogs. researchgate.netchemrxiv.org

Computational methods are powerful for predicting how this compound and its derivatives interact with biological targets at a molecular level. nih.govnih.gov Docking simulations can model the binding of this compound within the active sites of proteins, revealing key interactions like hydrogen bonds and hydrophobic contacts. nih.govcea.fr These computational predictions help prioritize which new compounds to synthesize and test, making the drug discovery process more efficient. nih.govescholarship.org

Informed by SAR and computational data, researchers can rationally design and synthesize novel this compound analogs. The objective is to create molecules with enhanced features, such as greater potency, higher selectivity for a biological target, or improved pharmacokinetic properties. By systematically altering different parts of the this compound structure, scientists can explore the surrounding chemical space to develop compounds with customized biological activities. This approach has been successful in creating hundreds of derivatives for other natural products to improve their biological effects. kupdf.net

Integration of Omics Technologies in this compound Research

The use of "omics" technologies, particularly metabolomics, provides a comprehensive way to understand the biological context of this compound. mdpi.comnih.gov These technologies enable the large-scale study of molecules within a biological system, offering a holistic view. mdpi.comnih.gov

Metabolomics involves the comprehensive analysis of all small molecules in a biological sample and can offer a snapshot of the biochemical state of an organism that produces this compound. mdpi.comnipgr.ac.in By comparing the metabolomes of producing versus non-producing organisms, researchers can identify not only this compound but also its potential precursors and related metabolites. protocols.io This can provide clues about its biosynthetic pathway and ecological function. nih.gov Furthermore, analyzing the metabolome of cells or tissues after treatment with this compound can show how it affects cellular metabolism, which helps to clarify its mechanism of action. Advanced analytical tools like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are central to these profiling efforts. mdpi.comnipgr.ac.inprotocols.io

Interactive Data Table: Key Research Areas and Methodologies

The table below outlines the primary future research directions for this compound and the key scientific methods that will be instrumental in advancing our understanding.

Research AreaKey ObjectivesRelevant Methodologies
Biosynthesis Elucidation Identify enzymes and genes in the this compound pathway.Gene Silencing, In Vitro Enzymatic Assays, Isotopic Labeling. nih.gov
Structure-Activity Relationship (SAR) Determine how structural changes affect biological activity.Organic Synthesis, Biological Assays, QSAR Modeling. longdom.org
Ligand Design Create novel analogs with improved therapeutic profiles.Computational Docking, Chemical Synthesis, Enzymatic Synthesis. nih.gov
Metabolomics Profile related metabolites and understand biological impact.LC-MS, GC-MS, NMR Spectroscopy. mdpi.comnipgr.ac.in

Proteomics and Transcriptomics for Biosynthetic Pathway Elucidation

Currently, there is no specific research available that employs proteomics and transcriptomics to elucidate the biosynthetic pathway of this compound. General biosynthetic pathways for flavonoids and coumarins, the broader classes to which this compound belongs, are well-established, starting from the phenylpropanoid pathway. mdpi.comnih.gov These pathways involve key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL) leading to the formation of p-coumaroyl-CoA, a central precursor. mdpi.com The formation of the coumarin (B35378) scaffold involves hydroxylation and lactonization. helsinki.fi Specifically for furanocoumarins, a prenylation step by dimethylallyl pyrophosphate is crucial. core.ac.uk

However, detailed, this compound-specific studies that utilize high-throughput 'omics' technologies to identify and characterize the precise enzymes and regulatory genes involved in its unique dihydrofurocoumarin structure are not documented in the available literature. Such studies would be a critical future step to fully understand and potentially engineer its biosynthesis.

Applications of this compound as a Research Tool

The utility of this compound as a research tool is an emerging area, with specific data available regarding its effects on metabolic enzymes.

Use in Studying Enzyme Inhibition Mechanisms in vitro

This compound has been identified as a potent inhibitor of several key human cytochrome P450 (CYP) enzymes in vitro. A screening study demonstrated that this compound exhibits strong inhibitory effects on four major metabolic enzymes. researchgate.net The half-maximal inhibitory concentrations (IC₅₀) were determined, indicating its potential to interfere with the metabolism of various substrates processed by these enzymes. researchgate.net This inhibitory action suggests that this compound could be a valuable tool for in vitro studies aimed at understanding the structure-function relationships of CYP enzymes and for investigating herb-drug interactions. researchgate.net

The specific inhibitory activities are detailed in the table below.

Enzyme TargetIC₅₀ (μM) of this compoundInhibition Strength
CYP1A29.248Strong
CYP2C98.94Strong
CYP2D62.515Strong
CYP3A41.528Strong
Table 1: In vitro inhibitory activity of this compound on major human cytochrome P450 (CYP) enzymes. Data sourced from a preliminary screening study. researchgate.net

These findings position this compound as a candidate for further mechanistic studies to determine the type of inhibition (e.g., competitive, non-competitive) and to explore its selectivity profile across a wider range of enzymes.

Development of Biochemical Probes

There is no information available in the scientific literature regarding the development or use of this compound as a scaffold for creating biochemical probes. The development of chemical probes is a complex process requiring a molecule to have high affinity and selectivity for its target, properties which have not yet been fully characterized for this compound beyond initial screening. nih.gov

Sustainable Production via Plant Cell and Tissue Culture Engineering

The sustainable production of plant secondary metabolites through biotechnology is a significant area of research. nih.govresearchgate.net Plant cell and tissue culture are established methods for producing flavonoids and coumarins, potentially offering a more controlled and sustainable supply chain compared to extraction from wild or cultivated plants. unipd.itmdpi.com However, specific research applying these technologies to this compound is largely undocumented.

Bioreactor Systems for Scalable Production

While various bioreactor systems, such as stirred-tank and airlift reactors, are commonly used for the large-scale culture of plant cells to produce secondary metabolites, there are no published studies detailing a scalable bioreactor process specifically for this compound production. chalmers.seslideshare.net Research on related plants like Angelica archangelica has shown the feasibility of establishing cell lines and using bioreactors for propagation, which suggests that a similar approach could theoretically be developed for this compound from Peucedanum palustre cell cultures. helsinki.fi

Genetic Engineering for Enhanced Yields or Novel Derivative Production

Metabolic engineering and genetic modification are powerful tools for enhancing the yield of valuable plant compounds like flavonoids. frontiersin.orgfrontiersin.orgnumberanalytics.com Techniques include overexpressing key biosynthetic genes or regulatory transcription factors. frontiersin.org Despite the potential, no studies have been published that describe the genetic engineering of any plant or microbial host for the specific purpose of increasing this compound yield or producing novel derivatives. Research in this area would first require the full elucidation of the specific genes in the this compound biosynthetic pathway.

Q & A

Q. What are the recommended analytical techniques for identifying and quantifying Isopeulustrin in plant extracts?

To confirm the presence of this compound, combine chromatographic separation (e.g., HPLC or UPLC) with spectroscopic methods such as UV-Vis, MS, and NMR. For quantification, use calibration curves with purified this compound as a reference standard. Validate the method by assessing parameters like linearity, LOD, LOQ, and recovery rates . Ensure consistency by cross-referencing spectral data with published libraries or prior studies .

Q. How can researchers optimize extraction protocols for this compound to maximize yield and purity?

Perform solvent screening (e.g., methanol, ethanol, or hydroalcoholic mixtures) using techniques like Soxhlet extraction or ultrasound-assisted extraction. Optimize variables (temperature, solvent-to-material ratio, extraction time) via factorial design or response surface methodology. Monitor purity using TLC or HPLC and compare yields against existing protocols . For novel matrices, include a stability test to rule out degradation during extraction .

Q. What experimental controls are essential when studying this compound’s bioactivity in vitro?

Include negative controls (e.g., solvent-only treatments) and positive controls (e.g., known bioactive compounds with similar mechanisms). Validate assay specificity by testing structurally related flavonoids to rule off-target effects. Replicate experiments across multiple cell lines or enzymatic assays to confirm reproducibility. Document batch-to-batch variability in compound purity .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on this compound’s stability under physiological conditions?

Conduct stability assays across pH gradients (1.5–7.4) and temperatures (25–37°C) simulating gastrointestinal and cellular environments. Use LC-MS to track degradation products and compare kinetics with computational models (e.g., molecular dynamics simulations). Address discrepancies by standardizing buffer compositions and incubation times across labs . For peer validation, share raw datasets and protocols via open-access repositories .

Q. What methodologies are appropriate for elucidating this compound’s mechanism of action in complex biological systems?

Combine omics approaches (transcriptomics, proteomics) with targeted assays (e.g., kinase inhibition or receptor binding). Use CRISPR-Cas9 knockouts or siRNA silencing to identify critical pathways. Validate findings with isotopic labeling (e.g., ¹³C/¹⁵N-Isopeulustrin) to trace metabolic fate. Cross-reference results with systematic reviews of flavonoid bioactivity to contextualize novel findings .

Q. How can researchers address challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Employ regioselective glycosylation strategies using enzymatic or chemical catalysts. Characterize derivatives via X-ray crystallography or 2D-NMR to confirm stereochemistry. Prioritize derivatives with enhanced solubility or metabolic stability using in silico ADMET models. Compare synthetic yields and scalability with literature methods, noting deviations in reaction conditions .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical models?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests for multi-group comparisons. For longitudinal data, employ mixed-effects models to account for inter-subject variability. Report confidence intervals and effect sizes to avoid overinterpretation of marginal results .

Q. How should conflicting data on this compound’s pharmacokinetics be reconciled in meta-analyses?

Follow PRISMA guidelines to systematically collect and evaluate studies. Stratify data by administration route, species, and analytical methods. Use meta-regression to identify covariates (e.g., particle size, formulation) affecting bioavailability. Highlight methodological limitations (e.g., unvalidated assays) in sensitivity analyses .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound research across independent laboratories?

Publish detailed protocols with exact reagent sources (e.g., catalog numbers), instrument settings, and raw data. Use certified reference materials for calibration and participate in inter-lab validation studies. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential?

Pre-register hypotheses and analysis plans on platforms like OSF. Blind sample processing and data collection where feasible. Disclose funding sources and conflicts of interest. Use orthogonal assays (e.g., in vitro and in vivo models) to confirm key findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.